Anhydrolutein III

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Anhydrolutein III is a carotenoid, a type of organic pigment found in plants and certain other photosynthetic organisms. It is formed from lutein through oxidation and dehydration reactions. This compound has been shown to have a protective effect on the human retina, where it may help reduce age-related macular degeneration .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Anhydrolutein III can be synthesized from commercially available lutein. The process involves reacting lutein with a catalytic amount of an acid to obtain a mixture of anhydroluteins, rich in this compound, with substantially no Z-isomers being formed. The mixture is then converted to this compound by reacting the anhydroluteins with borane-amine complexes or other hydride donors and an acid in a chlorinated solvent, preferably dichloromethane, at ambient temperature .

Industrial Production Methods

In an industrial setting, the production of this compound involves the dehydration of lutein in an alcohol at elevated temperatures. This process is followed by the addition of water and additional amounts of acid, and further heating to produce a considerable amount of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Anhydrolutein III undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Dehydration: The compound is formed through the dehydration of lutein.

Isomerization: This compound can undergo isomerization to form different isomers.

Common Reagents and Conditions

Oxidation: Common reagents include oxygen or other oxidizing agents.

Dehydration: Catalytic amounts of acids are used for the dehydration process.

Isomerization: Iodine-catalyzed isomerization is a common method used.

Major Products Formed

Oxidation: Various oxidation products depending on the conditions.

Dehydration: this compound is the major product formed from the dehydration of lutein.

Isomerization: Different isomers of this compound.

Applications De Recherche Scientifique

Anhydrolutein III has several scientific research applications, including:

Chemistry: Used as a standard for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis.

Biology: Studied for its role in protecting the retina and reducing age-related macular degeneration.

Medicine: Investigated for its potential therapeutic effects in eye health.

Industry: Used in the development of dietary supplements and functional foods aimed at improving eye health

Mécanisme D'action

Anhydrolutein III exerts its effects primarily through its antioxidant activity. It reacts with active oxygen species, producing biologically active degradation products. It can inhibit the peroxidation of membrane phospholipids and reduce lipofuscin formation, both of which contribute to its antioxidant properties . The compound is also believed to function as an optical filter, protecting the retina from high-energy light .

Comparaison Avec Des Composés Similaires

Similar Compounds

Anhydrolutein I: Another dehydration product of lutein, characterized by different structural features.

Anhydrolutein II: Formed through similar dehydration processes but with distinct structural differences.

Lutein: The parent compound from which anhydrolutein III is derived

Uniqueness

This compound is unique due to its specific structural configuration and its formation through the dehydration of lutein. It has distinct antioxidant properties and plays a significant role in protecting the retina, making it a valuable compound in eye health research .

Propriétés

Numéro CAS |

752-29-4 |

|---|---|

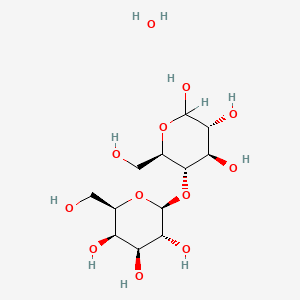

Formule moléculaire |

C40 H54 O |

Poids moléculaire |

550.86 |

Synonymes |

(3R)‐3’,4’‐Didehydro‐β,β‐caroten‐3‐ol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.